2,6-Dibromo-3-methylpyridine

Vue d'ensemble

Description

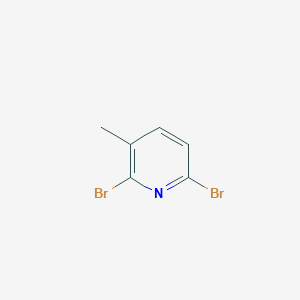

2,6-Dibromo-3-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position

Mécanisme D'action

Target of Action

Related compounds such as pyridinylimidazole-type inhibitors have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that related compounds, such as pyridinylimidazole-type inhibitors, interact with their targets (like p38α map kinase) by competitively inhibiting the binding of adenosine triphosphate (atp) .

Biochemical Pathways

Related compounds have been shown to inhibit the p38α map kinase, which plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

Related compounds that inhibit p38α map kinase have been shown to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methylpyridine typically involves the bromination of 3-methylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromo-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution Reactions: Derivatives with functional groups replacing the bromine atoms.

Coupling Reactions: Biaryl compounds with extended conjugation.

Reduction Reactions: 3-methylpyridine.

Applications De Recherche Scientifique

Agricultural Chemistry

Role in Agrochemical Synthesis:

2,6-Dibromo-3-methylpyridine acts as an important intermediate in the development of agrochemicals. It is particularly useful in synthesizing pesticides that target specific pests while minimizing environmental impact. The compound's bromine atoms enhance its reactivity, making it suitable for creating novel pesticide formulations that improve efficacy and reduce toxicity to non-target organisms .

Case Study:

Research has demonstrated the effectiveness of synthesized pesticides containing this compound against common agricultural pests. Field trials indicated a significant reduction in pest populations compared to untreated controls, showcasing the compound's potential for sustainable agricultural practices.

Pharmaceutical Development

Building Block for Therapeutics:

In pharmaceutical chemistry, this compound serves as a critical building block for various therapeutic compounds. Its derivatives have shown promise in treating neurological disorders and other health conditions due to their biological activity .

Case Study:

A study focused on synthesizing compounds derived from this compound revealed its potential as a precursor for anti-inflammatory agents. The synthesized compounds exhibited significant inhibitory effects on inflammatory pathways in vitro, suggesting further exploration for clinical applications.

Versatile Reagent:

As a versatile reagent, this compound facilitates various organic reactions. It is particularly valuable for chemists engaged in synthesizing complex molecules efficiently through cross-coupling reactions and other synthetic methodologies .

Case Study:

A recent synthetic protocol utilizing this compound demonstrated its effectiveness in forming complex indolizine derivatives through palladium-catalyzed reactions. The resulting compounds exhibited diverse biological activities, highlighting the compound's utility in organic synthesis.

Environmental Science

Applications in Environmental Remediation:

Research has indicated that this compound can be employed in environmental remediation techniques aimed at removing pollutants from soil and water systems. Its reactivity allows it to bind with certain contaminants, facilitating their breakdown or removal .

Case Study:

Experimental studies showed that using this compound in soil treatment significantly reduced levels of heavy metals and organic pollutants over a specified period. This application underscores its potential role in sustainable environmental practices.

Comparaison Avec Des Composés Similaires

2,6-Dichloro-3-methylpyridine: Similar structure with chlorine atoms instead of bromine.

2,6-Difluoro-3-methylpyridine: Fluorine atoms replacing the bromine atoms.

3,5-Dibromo-2-methylpyridine: Bromine atoms at the 3rd and 5th positions instead of the 2nd and 6th.

Uniqueness: 2,6-Dibromo-3-methylpyridine is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine atoms also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2,6-Dibromo-3-methylpyridine (DBMP) is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C6H5Br2N and is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, along with a methyl group at the 3 position. The synthesis of DBMP typically involves bromination reactions using brominating agents such as dibromohydantoin in carbon tetrachloride under mild conditions, achieving high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that DBMP can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. This characteristic makes it a candidate for further development as a chemotherapeutic agent .

Neuropharmacological Effects

In addition to its antimicrobial and anticancer activities, DBMP has been studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly in relation to dopamine receptors. This suggests potential applications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of DBMP against several bacterial strains. The results indicated that DBMP had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial species tested. The compound demonstrated a dose-dependent response, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

Another significant study focused on the anticancer effects of DBMP on human cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in a dose-dependent manner. The IC50 values were reported at approximately 20 µM for breast cancer cells and 15 µM for lung cancer cells, indicating its potential as an effective anticancer agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 20 |

| Lung Cancer | 15 |

Safety and Toxicity

While the biological activities of DBMP are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity studies suggest that DBMP exhibits low toxicity in animal models; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .

Propriétés

IUPAC Name |

2,6-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRDACEFROUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646445 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-15-5 | |

| Record name | 2,6-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.